

Chemical Identity & Handling Guidelines

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Compound Focus: Eprosartan-d3

Cat. No.: S864625

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Eprosartan-d3 is a deuterium-labeled analog of Eprosartan, used as an internal standard or tracer in quantitative analysis [1] [2]. The table below summarizes its key characteristics and general handling information.

Property	Specification
CAS Number	1185243-70-2 [1] [2]
Molecular Formula	C ₂₃ H ₂₁ D ₃ N ₂ O ₄ S [1] [2]
Molecular Weight	427.53 g/mol [1] [2]
Purity	≥95% by HPLC; ≥95% atom D [2]
Appearance	White Solid [2]
Recommended Storage	Store at -20°C [2]
Solubility	Soluble in DMSO and Methanol [2]

Stability Assessment & Analytical Method

Forced degradation studies on the parent drug, Eprosartan, provide the best insight into the potential stability issues of **Eprosartan-d3**. A stability-indicating UPLC (Ultra Performance Liquid Chromatography) method

has been developed and validated to separate Eprosartan from its degradation products [3].

Forced Degradation Conditions & Outcomes

The table below outlines the stress conditions under which Eprosartan degrades, confirming the method's ability to track stability [3].

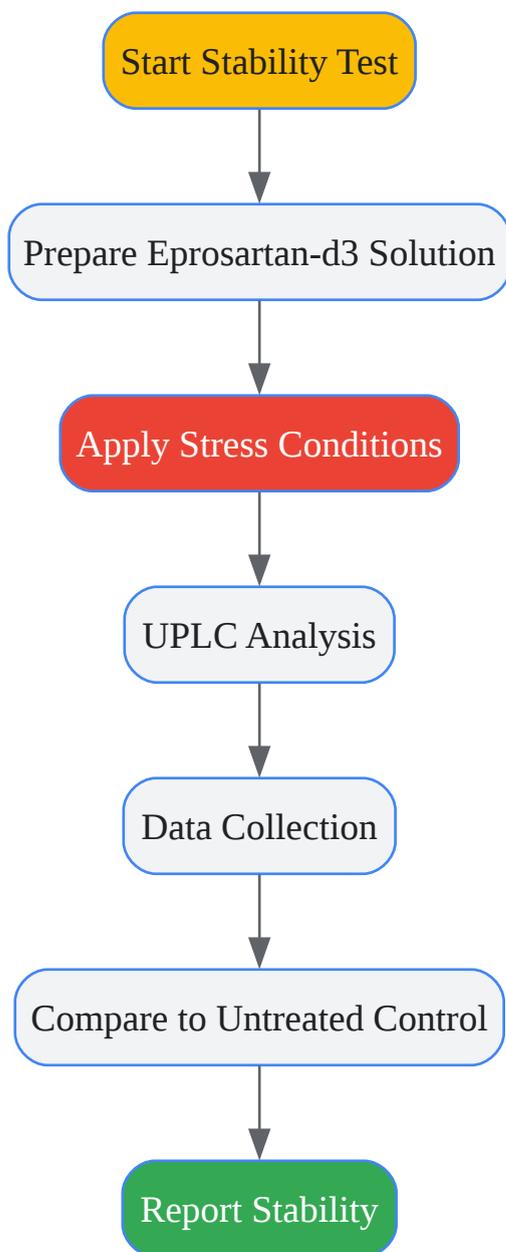
Stress Condition	Details	Observed Degradation?
Acidic Hydrolysis	0.5N HCl at 80°C	Yes [3]
Alkaline Hydrolysis	0.5N NaOH at 80°C	Yes [3]
Neutral Hydrolysis	Water at 80°C	Yes [3]
Oxidation	30% H ₂ O ₂ at room temperature for 25 hours	Yes [3]
Photolysis	Exposure to sunlight for 2 days	Yes [3]
Heat (Solid State)	50°C for 30 days	Yes [3]

Validated UPLC Method for Analysis

You can use this detailed protocol to assess the stability of **Eprosartan-d3** in your experiments [3].

- Instrumentation: Reversed-Phase UPLC system.
- Column: BEH C18 (1.7 µm, 2.1 mm × 150 mm).
- Mobile Phase: Gradient elution with Water and Acetonitrile.
- Flow Rate: 0.1 mL/min.
- Detection Wavelength: 232 nm.
- Linearity Range: 5-25 µg/mL ($r^2 = 0.999$).
- Specificity: The method successfully separates Eprosartan from all major degradation products.

The workflow for this stability assessment is as follows:



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Frequently Asked Questions (FAQs)

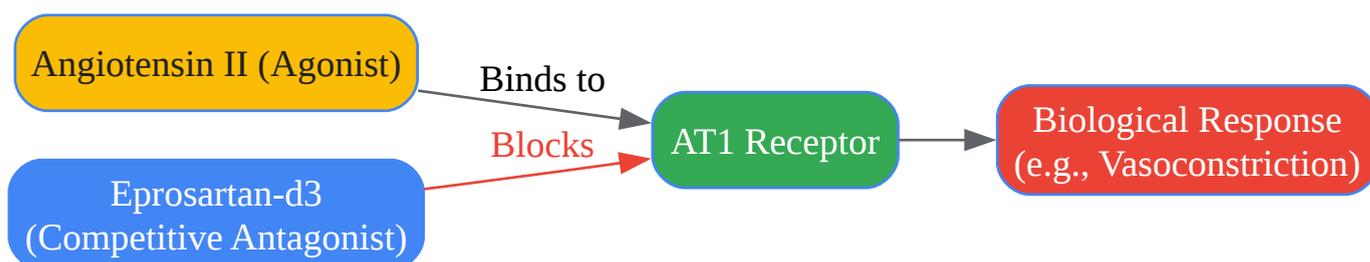
Q1: What are the primary mechanisms for removing pharmaceutical compounds like Eprosartan from solution in environmental studies? In microalgae-based wastewater treatment studies, the removal of APIs like Eprosartan is driven by multiple mechanisms, including **hydrophobicity-driven removal, passive biosorption, and active bioaccumulation** into the algal biomass [4].

Q2: Besides UPLC, what other technique is powerful for identifying and characterizing degradation products? Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pharmaceutical impurities and degradation products, often without the need for a reference standard [5].

Q3: How does the antagonism of Eprosartan differ from other Angiotensin II Receptor Blockers (ARBs)? Eprosartan is a **pure competitive (surmountable) antagonist**, meaning its effect can be overcome by very high concentrations of angiotensin II. In contrast, other ARBs like valsartan and candesartan act as **insurmountable antagonists**, binding more tightly to the receptor and producing a longer-lasting blockade that is not overcome by high agonist concentrations [6].

Key Takeaways for Your Research

- **Stability Profile: Eprosartan-d3** is likely susceptible to degradation under hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic conditions. The provided UPLC method is suitable for monitoring its stability.
- **Handling is Crucial:** Adhere strictly to the recommended storage conditions (-20°C) and note the provided solubility to maintain the compound's integrity.
- **Analytical Pathway:** The signaling pathway involved and the analytical workflow for stability testing can be visualized as follows:



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References

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